2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran
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Overview
Description
2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its two methoxy groups and two methyl groups attached to the pyran ring, making it a dimethoxy-dimethyl derivative of dihydropyran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the methoxy and methyl groups.
2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
2,2-Dimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the methoxy groups.
Uniqueness
2,2-Dimethoxy-3,4-dimethyl-3,4-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
77998-71-1 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,2-dimethoxy-3,4-dimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C9H16O3/c1-7-5-6-12-9(10-3,11-4)8(7)2/h5-8H,1-4H3 |
InChI Key |
LXDYXEBHDPDFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=COC(C1C)(OC)OC |
Origin of Product |
United States |
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